

Unveiling MY-875: A Potent Microtubule Inhibitor with Anti-Cancer Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MY-875

Cat. No.: B14858209

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A Technical Guide for Researchers and Drug Development Professionals

Abstract

MY-875 is a novel small molecule that has demonstrated significant potential as an anti-cancer agent. It functions as a competitive inhibitor of microtubule polymerization by targeting the colchicine binding site on tubulin.^[1] Concurrently, **MY-875** activates the Hippo signaling pathway, a critical regulator of cell proliferation and apoptosis. This dual mechanism of action culminates in cell cycle arrest at the G2/M phase, induction of apoptosis, and potent anti-proliferative activity against a range of cancer cell lines. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of **MY-875**, including detailed experimental protocols and a summary of its quantitative data.

Discovery and Synthesis

While the original discovery paper for **MY-875** has not been identified in the public domain, its chemical structure and a likely synthetic route have been elucidated. The synthesis of a structurally related compound, SM875, provides a detailed protocol for its preparation.

Chemical Structure

The chemical structure of **MY-875** is available from chemical suppliers.

Synthesis of MY-875

A detailed protocol for the synthesis of a closely related compound, SM875, is available and is presumed to be analogous to the synthesis of **MY-875**. The synthesis involves a multi-step process culminating in the final compound.

Mechanism of Action

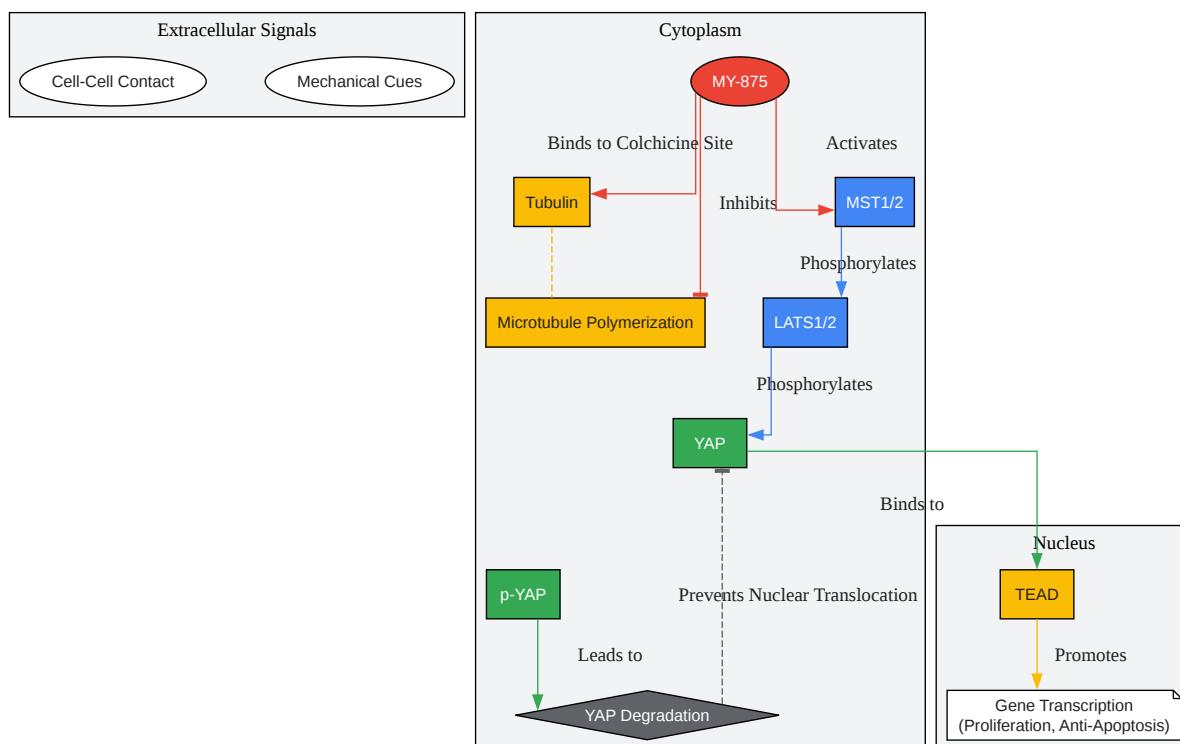
MY-875 exerts its anti-cancer effects through a dual mechanism: inhibition of microtubule polymerization and activation of the Hippo signaling pathway.

Inhibition of Microtubule Polymerization

MY-875 acts as a competitive inhibitor of tubulin polymerization, binding to the colchicine site on β -tubulin.^[1] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis.

Activation of the Hippo Signaling Pathway

MY-875 activates the Hippo pathway, a key tumor suppressor pathway.^[1] This activation involves the phosphorylation of the core kinases, Mammalian Ste20-like kinases 1 and 2 (MST1/2) and Large tumor suppressor kinases 1 and 2 (LATS1/2). Phosphorylated LATS1/2 then phosphorylates the transcriptional co-activator Yes-associated protein (YAP), leading to its cytoplasmic retention and subsequent degradation.^[1] The degradation of YAP prevents its nuclear translocation and the transcription of pro-proliferative and anti-apoptotic genes.



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Figure 1. MY-875 Mechanism of Action.

Quantitative Biological Data

The biological activity of **MY-875** has been quantified through various in vitro assays. The following tables summarize the available data.

Table 1: In Vitro Anti-Proliferative Activity of MY-875

Cell Line	Cancer Type	IC50 (μM)
MGC-803	Gastric Cancer	0.027
HCT-116	Colon Cancer	0.055
KYSE450	Esophageal Squamous Carcinoma	0.067
HGC-27	Gastric Cancer	0.033
SGC-7901	Gastric Cancer	0.025
DU145	Prostate Cancer	< 0.1
A549	Lung Cancer	< 0.1
MCF-7	Breast Cancer	< 0.1

Data sourced from
MedchemExpress product
page for MY-875.

Table 2: Inhibition of Microtubule Polymerization by MY-875

Assay	IC50 (μM)
Microtubule Polymerization	0.92

Data sourced from MedchemExpress product
page for MY-875.

Table 3: Effect of MY-875 on Cell Cycle and Apoptosis

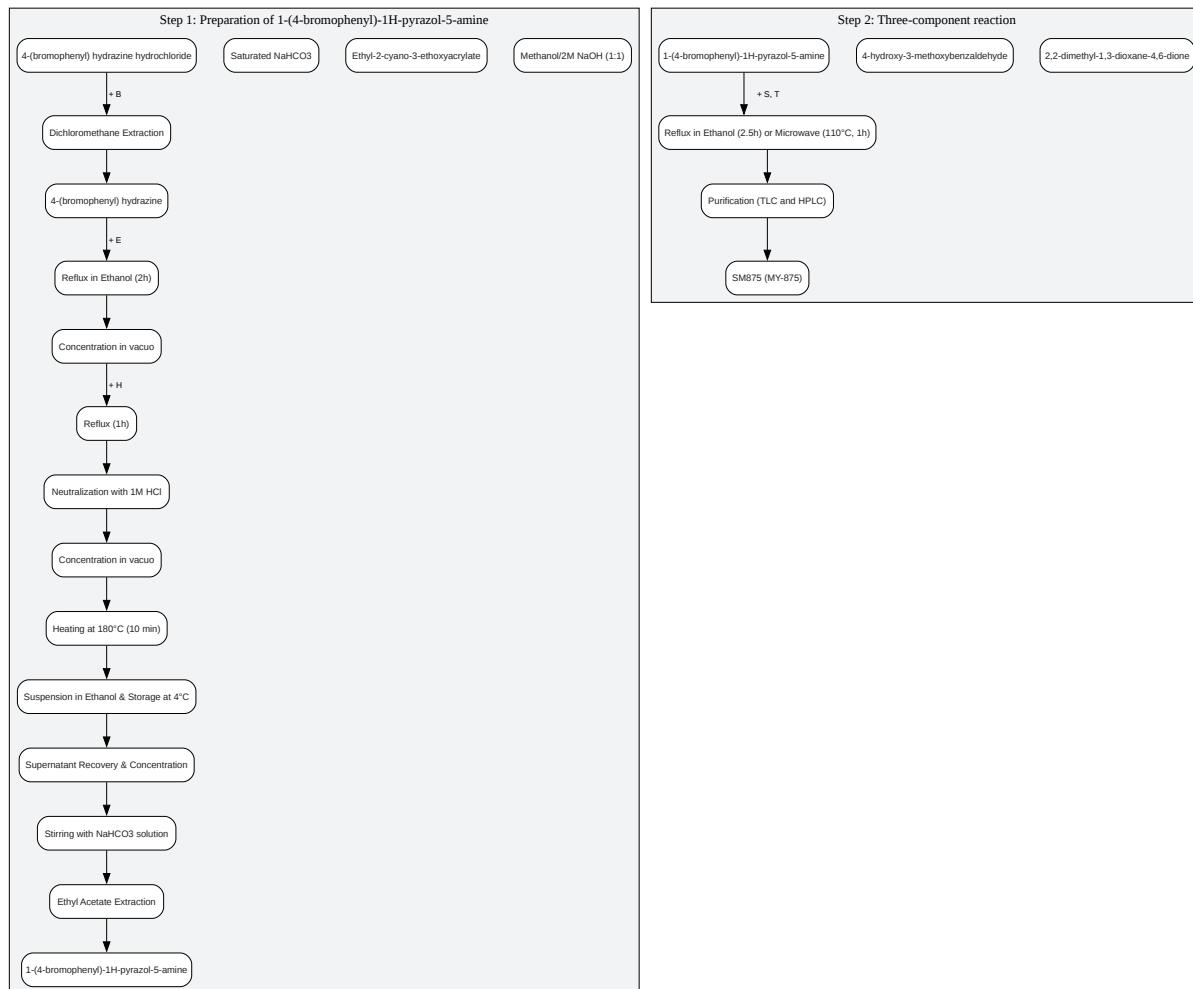
Cell Line	Treatment (45 nM)	% of Cells in G2/M Phase	% of Apoptotic Cells
MGC-803	Control	19.38%	21.96%
MGC-803	MY-875	76.97%	76.08%
SGC-7901	Control	7.04%	9.28%
SGC-7901	MY-875	80.89%	63.51%

Data sourced from
MedchemExpress
product page for MY-
875.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **MY-875**.

Synthesis of SM875 (Presumed MY-875)



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Figure 2. Synthetic Workflow for SM875.

Materials:

- 4-(bromophenyl) hydrazine hydrochloride
- Saturated sodium bicarbonate (NaHCO_3) solution
- Dichloromethane (CH_2Cl_2)
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethyl-2-cyano-3-ethoxyacrylate
- Ethanol (EtOH)
- Methanol (MeOH)
- 2 M Sodium hydroxide (NaOH) solution
- 1 M Hydrochloric acid (HCl) solution
- Ethyl acetate (EtOAc)
- 4-hydroxy-3-methoxybenzaldehyde
- 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)
- Silica for preparative thin-layer chromatography (TLC)
- Acetonitrile (ACN)
- Water (H_2O) for HPLC

Procedure:

- Preparation of 1-(4-bromophenyl)-1H-pyrazol-5-amine:
 - Treat 4-(bromophenyl) hydrazine hydrochloride with saturated NaHCO_3 solution and extract with dichloromethane.

- Dry the organic layer with anhydrous Na_2SO_4 and evaporate the solvent to obtain 4-(bromophenyl) hydrazine.
- To a solution of 4-(bromophenyl) hydrazine in ethanol, add ethyl-2-cyano-3-ethoxyacrylate and reflux for 2 hours.
- Concentrate the reaction mixture in vacuo.
- Suspend the residue in a 1:1 mixture of methanol and 2 M NaOH solution and reflux for 1 hour.
- After cooling, neutralize the mixture with 1 M HCl and concentrate in vacuo.
- Heat the residue at 180°C for 10 minutes.
- After cooling, suspend in ethanol and store overnight at 4°C.
- Recover the supernatant, concentrate, and stir the residue in a NaHCO_3 solution.
- Extract with ethyl acetate, dry the combined organic phases with anhydrous Na_2SO_4 , and concentrate in vacuo to yield 1-(4-bromophenyl)-1H-pyrazol-5-amine.

- Three-component reaction:
 - Combine 1-(4-bromophenyl)-1H-pyrazol-5-amine, 4-hydroxy-3-methoxybenzaldehyde, and 2,2-dimethyl-1,3-dioxane-4,6-dione in ethanol.
 - Reflux the mixture for 2.5 hours or heat using microwave irradiation at 110°C for 1 hour.
 - Purify the crude product by preparative thin-layer chromatography followed by preparative HPLC to obtain the final product, SM875.

In Vitro Tubulin Polymerization Assay

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this absorbance increase.

Materials:

- Purified tubulin protein
- General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
- GTP solution (100 mM)
- Glycerol
- **MY-875** stock solution (in DMSO)
- 96-well microplate
- Temperature-controlled spectrophotometer

Procedure:

- Prepare the tubulin polymerization reaction mixture on ice. A typical reaction contains tubulin (e.g., 2 mg/mL), General Tubulin Buffer, 1 mM GTP, and 10% glycerol.
- Add varying concentrations of **MY-875** or vehicle control (DMSO) to the wells of a pre-warmed (37°C) 96-well plate.
- Initiate the polymerization reaction by adding the tubulin mixture to the wells.
- Immediately place the plate in a spectrophotometer pre-heated to 37°C.
- Measure the absorbance at 340 nm every minute for 60 minutes.
- Plot the absorbance versus time to generate polymerization curves.
- Calculate the IC₅₀ value of **MY-875** by determining the concentration that inhibits the polymerization rate by 50%.

Cell Proliferation (MTT) Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular

oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- **MY-875** stock solution (in DMSO)
- MTT solution (5 mg/mL in PBS)
- DMSO
- 96-well cell culture plate
- Multichannel pipette
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Treat the cells with a serial dilution of **MY-875** for the desired time period (e.g., 48 hours). Include a vehicle control (DMSO).
- After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.

Materials:

- Cancer cell lines
- Complete cell culture medium
- **MY-875**
- Phosphate-buffered saline (PBS)
- 70% Ethanol (ice-cold)
- RNase A
- Propidium Iodide (PI) staining solution
- Flow cytometer

Procedure:

- Treat cells with **MY-875** or vehicle control for the desired time.
- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
- Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
- Incubate in the dark at room temperature for 30 minutes.
- Analyze the samples using a flow cytometer.

- Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide is a membrane-impermeable DNA dye that is excluded from live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

- Cancer cell lines
- Complete cell culture medium
- **MY-875**
- Annexin V-FITC (or other fluorochrome)
- Propidium Iodide (PI)
- Annexin V Binding Buffer
- Flow cytometer

Procedure:

- Treat cells with **MY-875** or vehicle control.
- Harvest the cells and wash with cold PBS.
- Resuspend the cells in Annexin V Binding Buffer.
- Add Annexin V-FITC and PI to the cell suspension.
- Incubate in the dark at room temperature for 15 minutes.

- Analyze the samples by flow cytometry within one hour.
- Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Western Blot for Hippo Pathway Proteins

Principle: Western blotting is used to detect specific proteins in a sample. This protocol can be used to assess the phosphorylation status of MST1/2, LATS1/2, and the total protein levels of YAP following treatment with **MY-875**.

Materials:

- Cancer cell lines
- **MY-875**
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-p-MST1/2, anti-MST1/2, anti-p-LATS1, anti-LATS1, anti-YAP, anti-GAPDH or β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Treat cells with **MY-875** for the desired time.
- Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Add ECL substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities and normalize to a loading control (GAPDH or β -actin).

Conclusion

MY-875 is a promising anti-cancer agent with a well-defined dual mechanism of action involving the inhibition of microtubule polymerization and the activation of the Hippo signaling pathway. The quantitative data presented in this guide highlight its potent *in vitro* activity against a variety of cancer cell lines. The detailed experimental protocols provide a foundation for further investigation into the therapeutic potential of **MY-875** and related compounds. Future studies should focus on elucidating its *in vivo* efficacy and safety profile to advance its development as a potential cancer therapeutic.

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References

- 1. medchemexpress.com [medchemexpress.com]

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